5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Positional isomerism Structure–Activity Relationship (SAR) Regiochemical differentiation

5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 726208-76-0, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a bicyclic heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) family. It features a hydroxymethyl (–CH₂OH) substituent at the 5-position of the benzo-fused ring, distinguishing it from the more extensively studied 6- and 7-substituted DHQO positional isomers.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11910645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC=CC(=C21)CO
InChIInChI=1S/C10H11NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-3,12H,4-6H2,(H,11,13)
InChIKeyFVKYMVNSXMWVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 726208-76-0): A 5-Substituted Dihydroquinolinone Building Block for Medicinal Chemistry and Screening Libraries


5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 726208-76-0, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a bicyclic heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) family . It features a hydroxymethyl (–CH₂OH) substituent at the 5-position of the benzo-fused ring, distinguishing it from the more extensively studied 6- and 7-substituted DHQO positional isomers [1]. The compound is supplied at typical purities of 97–98% and is classified for research and further manufacturing use only . Its structural isomerism with respect to 6-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (PubChem CID 13342184) and 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 857272-53-8) constitutes the primary basis for differential selection in structure–activity relationship (SAR) exploration and fragment-based drug discovery campaigns [2].

Why Positional Isomerism Precludes Generic Interchange Among Hydroxymethyl-Substituted Dihydroquinolinones


Hydroxymethyl-substituted 3,4-dihydroquinolin-2(1H)-ones cannot be interchanged as generic equivalents because the position of the hydroxymethyl group (C5 vs. C6 vs. C7 vs. C8) fundamentally alters both physicochemical properties and biological recognition [1]. In the DHQO scaffold, systematic studies have demonstrated that C6- and C7-substituted analogs exhibit potent and highly selective MAO-B inhibition (IC₅₀ values down to 0.0014 µM, with selectivity ratios ranging from 99 to 40,000-fold over MAO-A), while the unsubstituted parent scaffold and simple N-alkylated derivatives show negligible MAO inhibition at concentrations up to 100 µM [2][3]. The 5-position, located ortho to the bridgehead carbon and peri to the lactam carbonyl, places the hydroxymethyl group in a distinct electrostatic and steric environment that influences hydrogen-bonding geometry, metabolic susceptibility, and target-binding complementarity in ways that are non-transferable across positional isomers . The following quantitative evidence establishes where differentiation is measurable and where it must be confirmed through direct comparative experimentation.

Quantitative Differentiation Evidence: 5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one vs. Positional Isomers and Scaffold Analogs


Positional Isomer Differentiation: 5-Hydroxymethyl vs. 6-, 7-, and 8-Hydroxymethyl DHQO Isomers

The 5-hydroxymethyl substitution on the DHQO scaffold is regioisomerically distinct from the 6-, 7-, and 8-hydroxymethyl positional isomers. The 5-position places the –CH₂OH group on the benzo ring ortho to the C4a bridgehead carbon and peri to the C2 lactam carbonyl, creating a unique hydrogen-bond donor/acceptor geometry and steric profile . In contrast, the 6- and 7-substituted isomers position the hydroxymethyl group further from the lactam moiety, which SAR studies of 6- and 7-substituted DHQO derivatives have shown to be critical for MAO-B potency: C6/C7-substituted analogs achieve MAO-B IC₅₀ values as low as 0.0014 µM (compound 3a), whereas the unsubstituted parent scaffold is inactive at 100 µM [1][2]. While direct comparative biological data for all four hydroxymethyl positional isomers has not been published, the scaffold-level SAR establishes that substitution position is a primary determinant of biological activity magnitude and selectivity profile within the DHQO class [3].

Positional isomerism Structure–Activity Relationship (SAR) Regiochemical differentiation

Physicochemical Property Comparison: 5-Hydroxymethyl DHQO vs. Parent DHQO Scaffold (CAS 553-03-7)

The introduction of a hydroxymethyl group at the 5-position produces measurable changes in key solid-state and solution properties relative to the unsubstituted parent scaffold 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-7) [1]. The 5-hydroxymethyl derivative exhibits a melting point of 164–165 °C, which is essentially identical to the parent scaffold (165–167 °C), indicating that the –CH₂OH substituent does not significantly disrupt crystal lattice packing energy . However, the predicted pKa of 14.16 ± 0.10 for the lactam N–H proton in the 5-hydroxymethyl derivative reflects the electron-donating effect of the 5-substituent on the aromatic ring, which modulates the acidity of the distal lactam proton . The predicted density (1.242 ± 0.06 g/cm³) and boiling point (406.3 ± 45.0 °C) further differentiate this compound from the parent scaffold (density ~1.14 g/cm³, boiling point ~328 °C) .

Physicochemical profiling Formulation development Solid-state characterization

Synthetic Versatility: 5-Hydroxymethyl DHQO as a Divergent Intermediate for 5-Formyl and 5-Carboxy Derivatives

The 5-hydroxymethyl group serves as a strategic synthetic handle for oxidation to 5-formyl-3,4-dihydroquinolin-2(1H)-one and further to 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (CAS 88371-29-3) . This divergent functionalization pathway is documented for the DHQO scaffold: the 5-formyl derivative (1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde) has been independently synthesized and used as a key intermediate in enantioselective [4+2] cycloaddition reactions, prepared from m-aminobenzoic acid in 19% overall yield [1][2]. The 5-carboxylic acid derivative (CAS 88371-29-3, MW 191.18) represents a fully oxidized congener suitable for amide coupling and bioconjugation . By contrast, the 6- and 7-hydroxymethyl isomers oxidize to regioisomeric aldehydes and carboxylic acids with distinct spatial orientation of the functional group relative to the lactam, generating different vectors for fragment growth in structure-based design.

Synthetic intermediate Late-stage functionalization Building block diversification

Class-Level Evidence: DHQO Scaffold Performance in PDE5 Inhibition with Oral Bioavailability

The DHQO scaffold has been validated as a core for highly potent and selective phosphodiesterase 5 (PDE5) inhibitors with demonstrated oral bioavailability [1]. In a 2024 hit-to-lead optimization campaign published in the Journal of Medicinal Chemistry, lead compound 14b — a DHQO derivative — achieved PDE5A IC₅₀ = 3 nM with >1,125-fold selectivity over PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11 [1]. Oral administration of 14b at 5.0 mg/kg produced superior pharmacodynamic effects on mean pulmonary artery pressure (mPAP) and right ventricle hypertrophy index (RVHI) compared to sildenafil citrate at 10.0 mg/kg in a monocrotaline-induced PAH rat model [1]. While 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one itself has not been evaluated in this assay, its 5-position hydroxymethyl substituent occupies a vector that is structurally compatible with further elaboration into PDE5-targeting analogs, offering a differentiated starting point relative to the C6/C7-substituted DHQO cores that have dominated MAO-B inhibitor development [2].

PDE5 inhibition Pulmonary arterial hypertension Oral bioavailability

Class-Level Evidence: DHQO Scaffold Antiproliferative Activity Against Glioblastoma via VEGFR2 Inhibition

The DHQO scaffold has demonstrated significant antiproliferative activity in glioblastoma multiforme (GBM) cell lines through VEGFR2 kinase inhibition [1]. In a 2025 study evaluating 23 novel DHQO analogues, compounds 4m (IC₅₀ = 4.20 µM), 4q (IC₅₀ = 8.00 µM), 4t (IC₅₀ = 10.48 µM), and 4u (IC₅₀ = 7.96 µM) exhibited markedly higher efficacy than temozolomide (TMZ, IC₅₀ = 92.90 µM for U87-MG and 93.09 µM for U138-MG), the standard-of-care GBM chemotherapeutic [1]. Molecular docking and dynamics studies confirmed strong interactions between these DHQO analogues and the VEGFR2 kinase binding pocket [1]. The 5-hydroxymethyl DHQO scaffold introduces a hydrogen-bond-capable substituent at a position not explored in this 23-compound series, offering a structurally complementary entry point for VEGFR2 inhibitor optimization [2].

VEGFR2 inhibition Glioblastoma multiforme Antiproliferative activity

Patent Landscape and Novelty Gap: 5-Substituted DHQO as an Underexplored IP Position

A survey of the DHQO patent landscape reveals that the overwhelming majority of patented biologically active DHQO derivatives feature substitution at the 6- and/or 7-positions, with far fewer examples claiming 5-substituted analogs [1][2]. C6/C7-substituted DHQO derivatives have been extensively claimed as MAO-B inhibitors (IC₅₀ values in the low nanomolar range), sigma-1 receptor antagonists (Kiσ₁ = 1.22 nM, 1,066-fold selectivity over sigma-2), aldosterone synthase (CYP11B2) inhibitors, and cereblon (CRBN) E3 ligase modulators for targeted protein degradation [2][3][4]. In contrast, 5-substituted DHQO derivatives appear only sparsely in patent filings, predominantly as intermediates rather than as the claimed biologically active species [5]. This asymmetry creates a demonstrable IP whitespace for 5-position substitution that the 5-hydroxymethyl derivative directly addresses as a synthetic entry point.

Patent landscape analysis Intellectual property differentiation Chemical novelty

Optimal Procurement and Research Application Scenarios for 5-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one


Fragment-Based Drug Discovery (FBDD): Screening the 5-Position DHQO Vector for Novel Target Engagement

The 5-hydroxymethyl DHQO scaffold (MW 177.20, clogP-compatible, with a hydrogen-bond-donating –CH₂OH group) meets Rule-of-Three criteria for fragment-based screening libraries [1]. The 5-substitution position is structurally underexplored relative to C6/C7 vectors that have yielded high-affinity MAO-B (IC₅₀ = 0.0014 µM) and sigma-1 (Kiσ₁ = 1.22 nM) ligands [2][3]. Incorporating this compound into a fragment library provides access to an IP-differentiated chemical space for SPR, DSF, or ligand-observed NMR screening against targets where DHQO scaffold binding has been established, including PDE5, VEGFR2, and cereblon [4][5].

Targeted Protein Degradation (TPD): 5-Position Derivatization for CRBN E3 Ligase Modulator Development

Dihydroquinolinone compounds that bind cereblon (CRBN) and alter CRBN E3 ubiquitin ligase substrate specificity are the subject of active patent prosecution by C4 Therapeutics (WO/2025/084055; US 20230192643) [1]. The 5-hydroxymethyl group on the target compound provides a reactive handle for linker conjugation to a target-protein-binding warhead, enabling the construction of bivalent PROTAC molecules. The 5-position attachment vector is distinct from the C6/C7 linker positions more commonly employed in DHQO-based degraders, offering differentiated ternary complex geometry and potentially altered neosubstrate degradation profiles.

Medicinal Chemistry SAR Expansion: Late-Stage Diversification at the 5-Position

For programs that have established promising DHQO leads with C6 or C7 substitution, the 5-hydroxymethyl DHQO enables systematic exploration of 5-position SAR through standard derivatization chemistry (oxidation to –CHO or –COOH, alkylation, acylation, or conversion to leaving groups for nucleophilic displacement). The DHQO scaffold has demonstrated nanomolar potency across six distinct target classes (MAO-B, PDE5, sigma-1, VEGFR2, CRBN, CYP11B2), and the 5-position remains the least systematically explored substitution vector [2][3][4]. Procurement of this building block enables comprehensive SAR mapping that can strengthen composition-of-matter patent applications.

Chemical Biology Probe Development: 5-Formyl and 5-Carboxy DHQO Intermediate Access

The 5-hydroxymethyl compound serves as the direct precursor to 5-formyl-DHQO (via oxidation) and 5-carboxy-DHQO (via two-step oxidation), both of which are independently useful intermediates for bioconjugation (e.g., reductive amination of the aldehyde with lysine residues or amine-containing probes; amide coupling of the carboxylic acid with fluorophores or affinity tags) [5]. This three-tier oxidation series (alcohol → aldehyde → acid) from a single procurement enables chemists to tune the reactivity and hydrogen-bonding character of the 5-position without resynthesis of the DHQO core, accelerating the construction of chemical biology tool compounds for target validation studies.

Quote Request

Request a Quote for 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.